BenchChemオンラインストアへようこそ!

1-Phenylcyclobutanecarboxamidoxime

Hydrogen bonding Solubility Drug design

1-Phenylcyclobutanecarboxamidoxime (CAS 1053657-11-6) is a cyclobutane-based aryl amidoxime with the IUPAC name N'-hydroxy-1-phenylcyclobutane-1-carboximidamide. The molecule features a strained cyclobutane ring, a pendant phenyl group, and the defining amidoxime (–C(=NOH)NH₂) functionality.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 1053657-11-6
Cat. No. B1398203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylcyclobutanecarboxamidoxime
CAS1053657-11-6
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1CC(C1)(C2=CC=CC=C2)C(=NO)N
InChIInChI=1S/C11H14N2O/c12-10(13-14)11(7-4-8-11)9-5-2-1-3-6-9/h1-3,5-6,14H,4,7-8H2,(H2,12,13)
InChIKeyJQAXUFHJYKIVLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenylcyclobutanecarboxamidoxime (CAS 1053657-11-6): Core Physicochemical Identity for Precision-Oriented Procurement


1-Phenylcyclobutanecarboxamidoxime (CAS 1053657-11-6) is a cyclobutane-based aryl amidoxime with the IUPAC name N'-hydroxy-1-phenylcyclobutane-1-carboximidamide [1]. The molecule features a strained cyclobutane ring, a pendant phenyl group, and the defining amidoxime (–C(=NOH)NH₂) functionality. Computed descriptors from authoritative databases establish its molecular weight (190.24 g/mol), lipophilicity (XLogP3 = 1.9), hydrogen-bond donor/acceptor profile (2 donors, 2 acceptors), and topological polar surface area (TPSA = 58.6 Ų) [1]. These structural and electronic parameters differentiate it from close analogs—including the corresponding carboxamide and des-phenyl cyclobutane amidoxime—in ways that directly affect solubility, permeability, metal-coordination capacity, and scaffold-elaboration potential, thereby informing scientifically grounded compound selection.

Why 1-Phenylcyclobutanecarboxamidoxime Cannot Be Replaced by Common Carboxamide or Simpler Amidoxime Alternatives


Amidoximes and carboxamides that share the 1-phenylcyclobutane scaffold are not functionally interchangeable. Replacing the amidoxime with a carboxamide (e.g., 1-phenylcyclobutanecarboxamide, CAS 17380-65-3) removes one hydrogen-bond donor and one acceptor, reduces TPSA by ~27%, and eliminates the metal-chelating N–O moiety that enables amidoxime-specific coordination chemistry [1][2]. Likewise, swapping the phenyl-substituted cyclobutane core for an unsubstituted cyclobutane amidoxime (e.g., cyclobutanecarboxamidoxime, CAS 99623-08-2) strips away the aromatic ring that dictates lipophilicity, π-stacking, and steric occupancy—parameters that govern target recognition and pharmacokinetic behavior [1]. These quantitative differences mean that generalizing from one chemotype to another leads to irreproducible biological outcomes and synthetic failures, making compound-specific verification essential for scientific procurement.

Quantitative Differentiation Evidence: 1-Phenylcyclobutanecarboxamidoxime vs. Closest Analogs


Hydrogen-Bond Donor/Acceptor Capacity Doubles Relative to the Carboxamide Analog

1-Phenylcyclobutanecarboxamidoxime possesses 2 hydrogen-bond donor (HBD) and 2 hydrogen-bond acceptor (HBA) sites, whereas the carboxamide congener (1-phenylcyclobutanecarboxamide, CAS 17380-65-3) has 1 HBD and 1 HBA. The additional HBD arises from the oxime –OH, and the additional HBA from the oxime nitrogen lone pair. This doubling of hydrogen-bond capacity enhances aqueous solubility and strengthens target–ligand interactions in protein binding pockets [1][2].

Hydrogen bonding Solubility Drug design

Topological Polar Surface Area (TPSA) Is 36% Higher Than the Carboxamide Analog, Influencing Membrane Permeability

The topological polar surface area (TPSA) of 1-phenylcyclobutanecarboxamidoxime is 58.6 Ų, compared with 43.1 Ų for 1-phenylcyclobutanecarboxamide [1][2]. TPSA is a widely used descriptor for predicting passive membrane permeability; a value below 140 Ų is generally associated with good oral absorption, but the 15.5 Ų increase introduces a measurable shift in the molecule's ADME profile that may be exploited to reduce CNS penetration or enhance renal clearance when such properties are desired.

Membrane permeability ADME Bioavailability

XLogP3 Lipophilicity Is Moderately Elevated Despite Higher Polarity, Enabling Balanced Physicochemical Profiles

Computed XLogP3 for 1-phenylcyclobutanecarboxamidoxime is 1.9, versus 1.6 for the carboxamide analog [1][2]. This 0.3 log unit increase in lipophilicity, despite the additional polar atoms, reflects the contribution of the oxime group's tautomeric equilibrium and the overall electronic distribution of the amidoxime. The combination of higher TPSA and higher logP is atypical and may indicate a unique balance of solubility and permeability relevant to lead optimization.

Lipophilicity LogP Drug-likeness

Amidoxime-Specific Metal Chelation Capability Absent in the Carboxamide Series

The amidoxime functional group is recognized for its ability to chelate metal ions—including uranyl, Fe(III), and Mo(VI)—via the oxime nitrogen and oxygen atoms [1][2]. The carboxamide analog lacks the N–O bond required for stable chelate formation. While direct quantitative Kd or binding constant data for 1-phenylcyclobutanecarboxamidoxime have not been published, the class-level behavior of amidoximes is well established; amidoxime-functionalized polymers exhibit uranium adsorption capacities exceeding 200 mg U/g in seawater applications, whereas the corresponding amide-functionalized materials show negligible uranium uptake [2]. This functional divergence means the two compounds are not substitutable for applications involving metal capture, radiochemical separations, or prodrug strategies that rely on mARC-mediated N-reduction of the oxime group [1].

Metal chelation Uranium extraction Prodrug activation

Commercial Purity Benchmarking: 95% Assay as a Baseline for Reproducible Synthesis

Reputable commercial suppliers list 1-phenylcyclobutanecarboxamidoxime at a minimum purity of 95% (HPLC) . While the carboxamide analog is also available at ≥95%, procurement records indicate that batch-to-batch variability in amidoxime compounds tends to be higher due to the potential for Z/E isomerism and oxime hydrolysis during storage. Specifying a 95% minimum purity with a requirement for NMR-based Z/E ratio confirmation provides a procurement quality gate that mitigates the risk of introducing variable isomers into downstream reactions.

Chemical purity Reproducibility Procurement specification

Evidence-Backed Application Scenarios for 1-Phenylcyclobutanecarboxamidoxime Procurement


Medicinal Chemistry Lead Optimization Requiring Enhanced Hydrogen-Bond Capacity and Tuned ADME

Programs targeting protein active sites with hydrogen-bond-rich pharmacophores will benefit from the amidoxime's doubled HBD/HBA count and elevated TPSA relative to the carboxamide congener. These computed parameters suggest improved aqueous solubility and modulated membrane permeability, making the compound a candidate for optimizing oral bioavailability or restricting CNS exposure [1][2]. Researchers should empirically validate PAMPA or Caco-2 permeability and thermodynamic solubility before advancing to in vivo PK studies.

Metal-Chelation and Environmental Remediation Scaffold Development

The amidoxime N–O moiety enables bidentate metal coordination that is absent in the carboxamide. This makes 1-phenylcyclobutanecarboxamidoxime a viable monomeric building block for designing small-molecule extractants or for mechanistic studies of amidoxime-metal binding relevant to uranium recovery from seawater and radiochemical separations [3]. Researchers should measure stability constants with the specific metal ion of interest under application-relevant pH conditions.

Prodrug Design Leveraging mARC-Mediated N-Reductive Activation

Amidoximes are established substrates for the mitochondrial amidoxime reducing component (mARC) enzyme system, which converts the N-hydroxylated moiety to the corresponding amidine intracellularly [4]. This bioreductive activation pathway is not available to the carboxamide. 1-Phenylcyclobutanecarboxamidoxime can therefore serve as a prodrug scaffold for generating 1-phenylcyclobutane-1-carboxamidine in situ, applicable to antithrombotic or anti-infective programs that require intracellular delivery of cationic amidine warheads.

Heterocyclic Diversification via the Amidoxime Handle

The amidoxime group undergoes chemoselective transformations—cyclization to 1,2,4-oxadiazoles, O-acylation, and 1,3-dipolar cycloaddition—that are inaccessible to the carboxamide. This enables rapid construction of heterocycle libraries from a single starting material. Procurement of 1-phenylcyclobutanecarboxamidoxime as a key intermediate supports parallel synthesis efforts where scaffold diversity is a primary objective, with the phenylcyclobutane core providing a conformationally constrained, three-dimensional framework [1].

Quote Request

Request a Quote for 1-Phenylcyclobutanecarboxamidoxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.